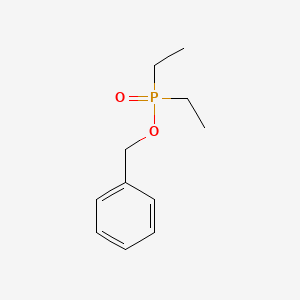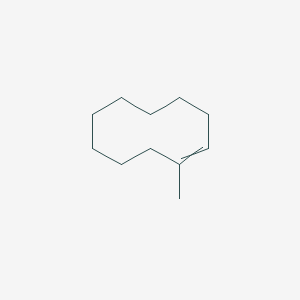
Cyclodecene, 1-methyl-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclodecene, 1-methyl-, (E)- is an organic compound with the molecular formula C₁₁H₂₀ It is a type of cycloalkene, specifically a cyclodecene with a methyl group attached to the first carbon atom The (E)- notation indicates that the substituents on the double bond are on opposite sides, making it a trans isomer
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclodecene, 1-methyl-, (E)- can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 1-methylcyclodecene. This process typically uses a palladium or platinum catalyst under high pressure and temperature conditions to achieve the desired trans configuration.
Industrial Production Methods
In an industrial setting, the production of Cyclodecene, 1-methyl-, (E)- often involves the use of large-scale catalytic reactors. The process may include the use of specific catalysts and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Cyclodecene, 1-methyl-, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in the formation of cyclodecane derivatives.
Substitution: Substitution reactions can occur at the methyl group or the double bond, leading to the formation of various substituted cyclodecenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Halogens, such as chlorine or bromine, can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Epoxides and diols are common products of oxidation reactions.
Reduction: Cyclodecane derivatives are formed through reduction.
Substitution: Various halogenated cyclodecenes can be produced through substitution reactions.
Aplicaciones Científicas De Investigación
Cyclodecene, 1-methyl-, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of Cyclodecene, 1-methyl-, (E)- involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially leading to therapeutic effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Cyclodecene, 1-methyl-, (E)- can be compared with other similar compounds, such as:
Cyclodecene, 1-methyl-, (Z)-: The cis isomer of the compound, with substituents on the same side of the double bond.
Cyclodecane: The fully saturated analog without a double bond.
Cyclodecene: The parent compound without the methyl group.
Uniqueness
Cyclodecene, 1-methyl-, (E)- is unique due to its trans configuration, which imparts distinct chemical and physical properties compared to its cis isomer and other related compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
13151-63-8 |
|---|---|
Fórmula molecular |
C11H20 |
Peso molecular |
152.28 g/mol |
Nombre IUPAC |
1-methylcyclodecene |
InChI |
InChI=1S/C11H20/c1-11-9-7-5-3-2-4-6-8-10-11/h9H,2-8,10H2,1H3 |
Clave InChI |
AAZWWRDLCYIVAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


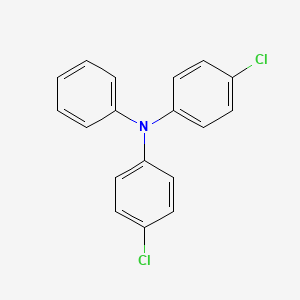
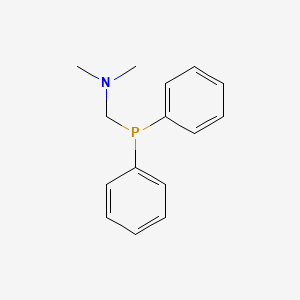
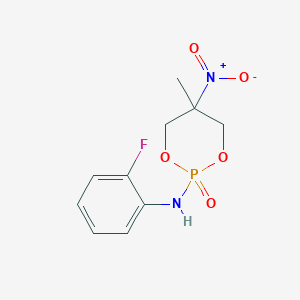

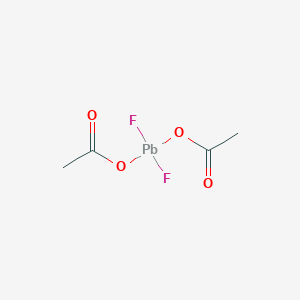
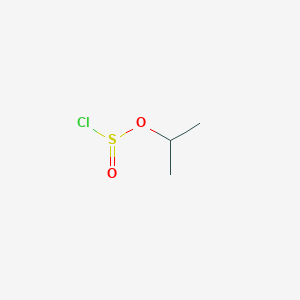
![4-[4-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709863.png)

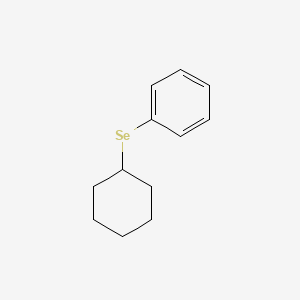
![2-[(Acetyloxy)methyl]-2-ethylhexyl acetate](/img/structure/B14709891.png)



